molecular formula C22H25FN2O2 B2557327 N-(4-fluoro-3-methylphenyl)-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide CAS No. 866153-52-8

N-(4-fluoro-3-methylphenyl)-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B2557327
CAS RN: 866153-52-8
M. Wt: 368.452
InChI Key: HFGJVXJGQGMAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-methylphenyl)-1-(4-isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C22H25FN2O2 and its molecular weight is 368.452. The purity is usually 95%.
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Scientific Research Applications

Met Kinase Inhibitor Development

Research in medicinal chemistry has led to the discovery of compounds like BMS-777607, identified as selective and orally efficacious inhibitors of the Met kinase superfamily. Such compounds, including substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have demonstrated significant tumor stasis in various models following oral administration, indicating potential applications in cancer therapy (Schroeder et al., 2009).

Advanced Material Synthesis

In the field of material science, the synthesis of new diphenylfluorene-based aromatic polyamides from compounds like 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene has been explored. These materials exhibit excellent solubility in organic solvents, high glass transition temperatures, and thermal stability, making them suitable for creating transparent, flexible, and tough films (Hsiao et al., 1999).

Neuroimaging Probes

In neuroscientific research, compounds like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide have been utilized as selective serotonin 1A (5-HT(1A)) molecular imaging probes. These probes, in conjunction with positron emission tomography (PET), allow for the quantification of 5-HT(1A) receptor densities in the living brains of patients with Alzheimer's disease, providing insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

Structural and Conformational Analysis

Structural and conformational analyses of compounds, such as a 3 × 3 isomer grid of N-(fluorophenyl)pyridinecarboxamides, have been conducted to understand the roles of atom substituents on molecular conformation and supramolecular aggregation. Such studies contribute to the rational design of molecules with desired physical, chemical, and biological properties (Mocilac et al., 2011).

properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-1-(3-methyl-4-propan-2-ylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-13(2)19-7-6-18(10-14(19)3)25-12-16(11-21(25)26)22(27)24-17-5-8-20(23)15(4)9-17/h5-10,13,16H,11-12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGJVXJGQGMAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C(C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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